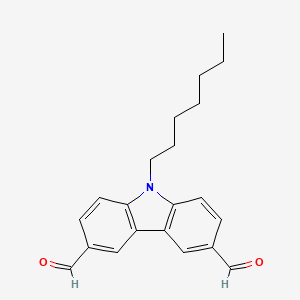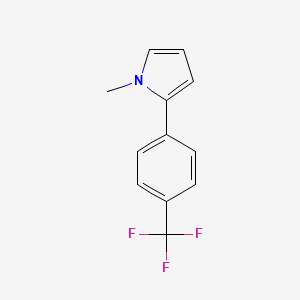
4-Fluoro-3-methanesulfonylmethyl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methanesulfonylmethyl-phenylamine is an organic compound that features a fluorine atom, a methanesulfonyl group, and an amine group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methanesulfonylmethyl-phenylamine typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated intermediate undergoes O-alkylation to form a protected ether.
Cyclization: Cyclization of the ether intermediate is performed using polyphosphoric acid (PPA).
Azidation or Ammonolysis: The cyclized product is then subjected to azidation or ammonolysis.
Reduction: Finally, the azide is reduced to form the desired amine compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-methanesulfonylmethyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methanesulfonylmethyl-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methanesulfonylmethyl-phenylamine involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-methylphenylamine
- 4-Fluoro-3-methanesulfonylphenol
- 4-Fluoro-3-methanesulfonylbenzylamine
Uniqueness
4-Fluoro-3-methanesulfonylmethyl-phenylamine is unique due to the presence of both a fluorine atom and a methanesulfonyl group on the same benzene ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds .
Eigenschaften
Molekularformel |
C8H10FNO2S |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-fluoro-3-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
GUKJWXJJUMZXQF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)N)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide](/img/structure/B8548774.png)








![2-({2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}amino)ethane-1-sulfonic acid](/img/structure/B8548840.png)


